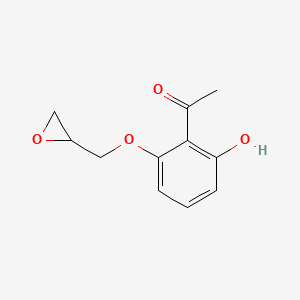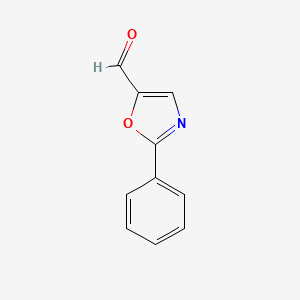
2-苯基噁唑-5-甲醛
概览
描述
- 2-Phenyloxazole-5-carbaldehyde is a chemical compound with the following properties:
- IUPAC Name : 2-phenyl-1,3-oxazole-5-carbaldehyde
- Molecular Formula : C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub>
- Physical Form : Yellow solid
- Purity : 96%
- Country of Origin : US
- CAS Number : 92629-13-5
- MDL Number : MFCD08361771
- InChI Code : 1S/C10H7NO2/c12-7-9-6-11-10 (13-9)8-4-2-1-3-5-8/h1-7H
- InChI Key : ONKFKUCOEAJPJA-UHFFFAOYSA-N
Synthesis Analysis
- The synthesis of 2-Phenyloxazole-5-carbaldehyde involves the reaction of appropriate starting materials to form the oxazole ring with a phenyl substituent at position 2.
Molecular Structure Analysis
- The molecular structure consists of a 5-membered oxazole ring with a phenyl group attached at position 2.
Chemical Reactions Analysis
- Oxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.
Physical And Chemical Properties Analysis
- Yellow solid : It exists as a solid material.
- Purity : 96% indicates its high degree of chemical purity.
- Molecular Weight : 173.17 g/mol.
科研应用
杂环化合物的合成
2-苯基噁唑-5-甲醛在合成多样化的杂环化合物中起着前体的作用。一个重要的应用是在合成2,5-二取代-1,3-噁唑中的应用。Williams和Fu(2010)展示了一种通用方法,通过去质子化2-(苯基磺酰基)-1,3-噁唑来提供一个活性的C-5碳负离子,从而制备这些噁唑。这个碳负离子可以与各种亲电试剂反应,如醛和酮,促进碘和三正丁基锡取代的噁唑的形成,这些噁唑在交叉偶联反应中具有价值。这个过程提供了一种制备具有潜在药用和材料科学用途的2,5-二取代噁唑的途径(David R. Williams & Liangfeng Fu, 2010)。
抗微生物药剂
该化合物还被研究用于开发新的抗微生物药剂。Bhat等人(2016)使用Vilsmeier-Haack甲酰化方法合成了一系列新的三唑基吡唑衍生物,其中包含2-苯基噁唑-5-甲醛。这些化合物显示出广谱的抗微生物活性和中等到良好的抗氧化活性,突显了该化合物在创造有效的抗微生物药剂中的潜力(Manjunatha Bhat et al., 2016)。
生物探针
另一个应用是在生物探针的开发中。Chu等人(2019)的一项研究描述了一种新的荧光探针的设计和合成,具有聚集诱导发光增强和分子内电荷转移特性。这种探针,包含类似于2-苯基噁唑-5-甲醛的结构基元,对同型半胱氨酸显示出高选择性和敏感性,展示了其在检测和研究活细胞中的生物分子中的实用性(Yicheng Chu et al., 2019)。
Safety And Hazards
未来方向
- Further research on the pharmacological potential of 2-Phenyloxazole-5-carbaldehyde and its derivatives is essential.
- Investigate its applications in drug development, including targeted delivery systems and therapeutic efficacy.
性质
IUPAC Name |
2-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFKUCOEAJPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534583 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloxazole-5-carbaldehyde | |
CAS RN |
92629-13-5 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

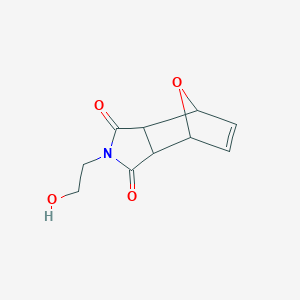
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)
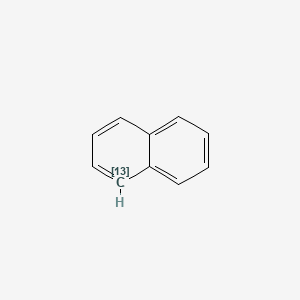
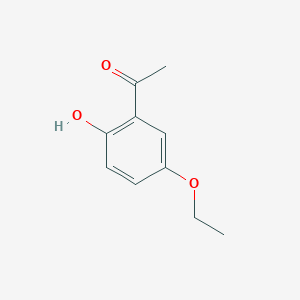

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
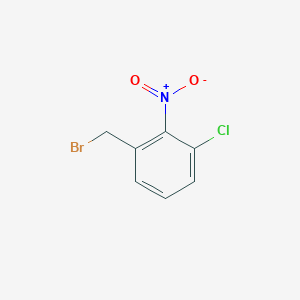
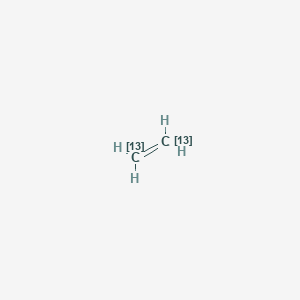
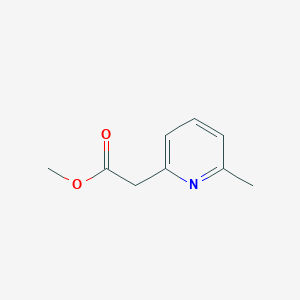
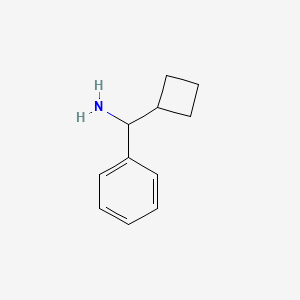
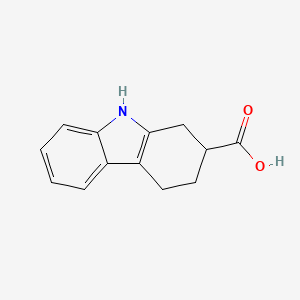
![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)
